molecular formula C10H8N2O2 B2996335 2,5-Dioxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile CAS No. 106551-67-1

2,5-Dioxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile

Cat. No. B2996335
CAS RN: 106551-67-1
M. Wt: 188.186
InChI Key: GSAHGZPXIFULGM-UHFFFAOYSA-N
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Description

“2,5-Dioxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile” is a chemical compound . It is a derivative of the 2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline family .


Synthesis Analysis

The synthesis of 2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline derivatives, which are closely related to the compound , has been achieved through a rapid one-pot four-component reaction . This reaction was carried out in the presence of heterogeneous silica-based sulfonic acid (SiO2–Pr–SO3H) under solvent-free conditions . The reactants included different aromatic aldehydes, Meldrum’s acid, dimedone, and ammonium acetate .

Scientific Research Applications

Synthesis of Octahydroquinolines

This compound is used in the synthesis of 2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolines through a rapid one-pot four-component reaction . This process is catalyzed by silica-based sulfonic acid under solvent-free conditions .

Drug Development

The compound is part of the 1,4-dihydropyridines (1,4-DHPs) class of drugs, which are used for the treatment of cardiovascular diseases, including hypertension . It’s also found in various bioactive compounds such as bronchodilator, anti-atherosclerotic, anti-tumor, and anti-diabetic agents .

Neuroprotectant

Recent studies have revealed that 1,4-DHPs, which include this compound, exhibit neuroprotectant properties . This makes them potentially useful in the treatment of neurodegenerative diseases.

Anti-aggregatory Activity

1,4-DHPs also exhibit platelet anti-aggregatory activity , which can be beneficial in preventing blood clots.

Alzheimer’s Disease Treatment

The compound has shown potential in the treatment of Alzheimer’s disease due to its cerebral anti-ischemic activity .

Tumor Therapy

1,4-DHPs, including this compound, have been studied as a chemo-sensitizer in tumor therapy .

Green Synthesis

The compound is used in green synthesis processes, which aim to reduce the environmental impact of chemical reactions . Its synthesis involves a one-pot reaction under solvent-free conditions, making the procedure eco-friendly .

Catalyst in Organic Synthesis

The compound has been applied in the synthesis of different biologically active compounds . It shows high catalytic activity under solvent-free conditions, making it an efficient catalyst for organic transformations .

properties

IUPAC Name

2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-5-6-4-7-8(12-10(6)14)2-1-3-9(7)13/h4H,1-3H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAHGZPXIFULGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=O)N2)C#N)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile

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